2-(4-Isobutylphenyl)propionaldehyde
CAS No.: 51407-46-6
Cat. No.: VC3700925
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51407-46-6 |
---|---|
Molecular Formula | C13H18O |
Molecular Weight | 190.28 g/mol |
IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanal |
Standard InChI | InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3 |
Standard InChI Key | DMZVZANOMJGHKO-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=C(C=C1)C(C)C=O |
Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C=O |
Introduction
Chemical Properties and Structure
Molecular Structure
2-(4-Isobutylphenyl)propionaldehyde features a para-substituted benzene ring with an isobutyl group at the 4-position and a propionaldehyde group at the 1-position. The structure contains a chiral carbon atom, indicating potential stereochemical considerations in its reactivity and biological activity relationships.
Chemical Identification
The chemical identity of 2-(4-isobutylphenyl)propionaldehyde can be established through several standard identifiers as shown in Table 1:
Identifier | Value |
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CAS Number | 51407-46-6 |
EINECS | 257-180-0 |
Molecular Formula | C₁₃H₁₈O |
Exact Mass | 190.13600 |
HS Code | 2912299000 |
Table 1: Chemical Identifiers for 2-(4-Isobutylphenyl)propionaldehyde
Reactivity Profile
As an aldehyde, 2-(4-isobutylphenyl)propionaldehyde possesses characteristic reactivity that includes:
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Susceptibility to oxidation reactions, potentially converting to the corresponding carboxylic acid
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Participation in aldol condensation reactions
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Ability to undergo reduction to the corresponding alcohol
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Potential to form imines with primary amines
The aldehyde functional group represents an important reactive center that enables this compound to serve as an intermediate in various synthetic pathways, particularly those related to pharmaceutical development.
Physical Properties
Basic Physical Properties
2-(4-Isobutylphenyl)propionaldehyde exhibits physical properties consistent with its molecular structure and functional groups. The key physical properties are summarized in Table 2:
Property | Value |
---|---|
Molecular Weight | 190.28100 g/mol |
Density | 0.937 g/cm³ |
Boiling Point | 276.865°C at 760 mmHg |
Flash Point | 126.026°C |
Index of Refraction | 1.497 |
Table 2: Physical Properties of 2-(4-Isobutylphenyl)propionaldehyde
Solubility and Partition Behavior
Relationship to Ibuprofen
Structural Correlation
2-(4-Isobutylphenyl)propionaldehyde bears significant structural similarity to the anti-inflammatory drug ibuprofen (2-(4-isobutylphenyl)propionic acid) . The primary difference lies in the oxidation state of the carbon atom, with the aldehyde group in 2-(4-isobutylphenyl)propionaldehyde compared to the carboxylic acid group in ibuprofen. This relationship suggests potential synthetic pathways connecting these compounds.
Synthetic Relevance
While the search results don't explicitly detail the synthetic relationship, the structural similarity suggests that 2-(4-isobutylphenyl)propionaldehyde could serve as an intermediate in alternative synthetic routes to ibuprofen or related compounds. The oxidation of an aldehyde to a carboxylic acid represents a well-established transformation in organic chemistry.
Synthetic Methods
While the search results don't provide explicit synthetic routes specific to 2-(4-isobutylphenyl)propionaldehyde, potential approaches can be inferred from the related patent information regarding ibuprofen synthesis. Patent US4186270A describes a multi-step process for synthesizing 2-(4-isobutylphenyl)propionic acid that involves:
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Chloromethylation of an alkylbenzene
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Conversion of the resulting benzyl chloride to a cyanide
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Alkylation to form phenylpropionitrile
A modified version of this synthetic approach, potentially involving reduction of an intermediate rather than complete hydrolysis, might provide a pathway to 2-(4-isobutylphenyl)propionaldehyde.
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